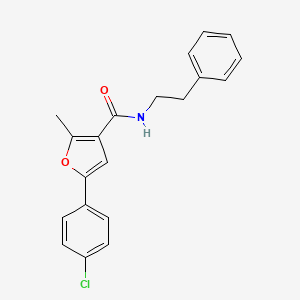

5-(4-chlorophenyl)-2-methyl-N-(2-phenylethyl)furan-3-carboxamide

CAS No.: 941238-28-4

Cat. No.: VC11798619

Molecular Formula: C20H18ClNO2

Molecular Weight: 339.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 941238-28-4 |

|---|---|

| Molecular Formula | C20H18ClNO2 |

| Molecular Weight | 339.8 g/mol |

| IUPAC Name | 5-(4-chlorophenyl)-2-methyl-N-(2-phenylethyl)furan-3-carboxamide |

| Standard InChI | InChI=1S/C20H18ClNO2/c1-14-18(13-19(24-14)16-7-9-17(21)10-8-16)20(23)22-12-11-15-5-3-2-4-6-15/h2-10,13H,11-12H2,1H3,(H,22,23) |

| Standard InChI Key | MULMYWDQAFRKPV-UHFFFAOYSA-N |

| SMILES | CC1=C(C=C(O1)C2=CC=C(C=C2)Cl)C(=O)NCCC3=CC=CC=C3 |

| Canonical SMILES | CC1=C(C=C(O1)C2=CC=C(C=C2)Cl)C(=O)NCCC3=CC=CC=C3 |

Introduction

Chemical Identity and Structural Features

Molecular Characterization

The compound’s IUPAC name, 5-(4-chlorophenyl)-2-methyl-N-(2-phenylethyl)furan-3-carboxamide, systematically describes its structure:

-

A furan ring (oxygen-containing heterocycle) at position 3 bears a carboxamide group ().

-

Position 2 of the furan is substituted with a methyl group ().

-

Position 5 is occupied by a 4-chlorophenyl group ().

-

The carboxamide’s nitrogen is linked to a 2-phenylethyl chain ().

Table 1: Key Chemical Properties

| Property | Value |

|---|---|

| CAS Number | 941238-28-4 |

| Molecular Formula | |

| Molecular Weight | 339.8 g/mol |

| SMILES | CC1=C(C=C(O1)C2=CC=C(C=C2)Cl)C(=O)NCCC3=CC=CC=C3 |

| InChIKey | MULMYWDQAFRKPV-UHFFFAOYSA-N |

| LogP (Predicted) | ~3.8 (indicating high lipophilicity) |

The SMILES string and InChIKey provide unambiguous representations of its structure, critical for database searches and computational modeling.

Synthesis and Structural Optimization

Synthetic Pathways

The synthesis of 5-(4-chlorophenyl)-2-methyl-N-(2-phenylethyl)furan-3-carboxamide typically involves multi-step organic reactions:

-

Furan Ring Formation:

-

Cyclization of γ-keto nitriles or via Paal-Knorr synthesis using 1,4-diketones and ammonium acetate.

-

Introduction of the 4-chlorophenyl group via Friedel-Crafts acylation or Suzuki-Miyaura coupling.

-

-

Carboxamide Installation:

-

Reaction of furan-3-carbonyl chloride with 2-phenylethylamine in the presence of a base (e.g., triethylamine).

-

Alternative methods include coupling reagents like HATU or EDCI for amide bond formation.

-

Yield Optimization

Reported yields for analogous compounds range from 60–85%, depending on reaction conditions. Key factors include:

-

Temperature: Optimal at 0–25°C to minimize side reactions.

-

Catalysts: Palladium catalysts (e.g., Pd(PPh)) improve coupling efficiency in aryl group introductions.

Applications and Future Directions

Drug Development

This compound serves as a lead structure for:

-

Tyrosine kinase inhibitors in oncology.

-

COX-2-selective anti-inflammatory agents.

Chemical Biology

Its fluorescent derivatives could act as probes for imaging kinase activity in live cells.

Agricultural Chemistry

Analogues are under investigation as fungicides targeting Fusarium species.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume